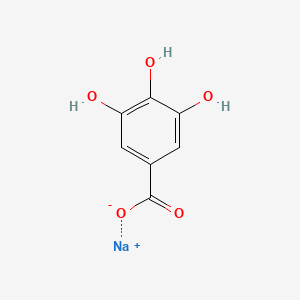
没食子酸钠
描述
Sodium gallate, with the chemical formula C7H5NaO5, is a white crystalline powder known for its good solubility in water. It is an acidic compound that can react with bases to form salts and decomposes at high temperatures, releasing carbon dioxide and water . Sodium gallate is widely used in various industries, including food, pharmaceuticals, and textiles, due to its antioxidant and preservative properties .
Synthetic Routes and Reaction Conditions:
Extraction from Gallic Acid: Sodium gallate can be synthesized by reacting gallic acid, which is extracted from food or industrial waste, with sodium hydroxide.
Synthesis from Glucose: Another method involves the oxidation of glucose, followed by acid hydrolysis and subsequent reaction with sodium hydroxide to produce sodium gallate.
Industrial Production Methods: Industrial production of sodium gallate often involves the extraction of gallic acid from natural sources such as gallnuts, sumac, and tea leaves, followed by its reaction with sodium hydroxide. This method is preferred due to the availability of raw materials and the relatively simple reaction conditions required .
Types of Reactions:
Reduction: While less common, sodium gallate can participate in reduction reactions under specific conditions.
Substitution: Sodium gallate can react with various reagents to form substituted products, depending on the reaction conditions and the nature of the substituents.
Common Reagents and Conditions:
Oxidizing Agents: Sodium gallate is oxidized in the presence of oxidizing agents such as hydrogen peroxide or atmospheric oxygen.
Reducing Agents: Specific reducing agents can be used to reduce sodium gallate, although these reactions are less frequently studied.
Substitution Reactions: Various nucleophiles can react with sodium gallate under appropriate conditions to form substituted derivatives.
Major Products Formed:
Oxidation Products: Oxidation of sodium gallate typically results in the formation of quinones and other oxidized derivatives.
Substitution Products: Depending on the nucleophile used, a variety of substituted gallate derivatives can be formed.
科学研究应用
Sodium gallate has a wide range of applications in scientific research:
生化分析
Biochemical Properties
Sodium gallate plays a crucial role in biochemical reactions, primarily due to its antioxidant activity. It interacts with various enzymes, proteins, and other biomolecules. For instance, sodium gallate can inhibit the activity of enzymes such as lipoxygenase and cyclooxygenase, which are involved in inflammatory processes . Additionally, it can interact with proteins like albumin, enhancing its antioxidant capacity . The nature of these interactions often involves the donation of hydrogen atoms or electrons, neutralizing free radicals and preventing oxidative damage.
Cellular Effects
Sodium gallate exerts several effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, sodium gallate can modulate the NF-κB signaling pathway, leading to reduced inflammation . It also affects the expression of genes involved in antioxidant defense, such as those encoding for superoxide dismutase and catalase . Furthermore, sodium gallate can alter cellular metabolism by inhibiting glycolytic enzymes, thereby reducing the production of reactive oxygen species .
Molecular Mechanism
At the molecular level, sodium gallate exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. Sodium gallate has been shown to inhibit enzymes like xanthine oxidase, reducing the production of uric acid and reactive oxygen species . Additionally, it can activate or inhibit transcription factors, leading to changes in gene expression. For instance, sodium gallate can activate the Nrf2 pathway, enhancing the expression of antioxidant genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium gallate can change over time. Its stability and degradation are critical factors influencing its long-term effects on cellular function. Sodium gallate is relatively stable under physiological conditions but can degrade in the presence of strong acids or bases . Long-term studies have shown that sodium gallate can maintain its antioxidant activity for extended periods, providing sustained protection against oxidative stress . Its efficacy may decrease over time due to gradual degradation.
Dosage Effects in Animal Models
The effects of sodium gallate vary with different dosages in animal models. At low doses, sodium gallate exhibits beneficial effects, such as reducing inflammation and oxidative stress . At high doses, it can cause adverse effects, including toxicity and tissue damage . Studies have shown that there is a threshold dose beyond which the protective effects of sodium gallate diminish, and toxic effects become more pronounced .
Metabolic Pathways
Sodium gallate is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized through the shikimate pathway, leading to the production of pyrogallol and other metabolites . Sodium gallate can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolite levels, influencing cellular energy production and redox balance.
Transport and Distribution
Within cells and tissues, sodium gallate is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on its concentration and the presence of specific transporters . Sodium gallate can also bind to plasma proteins, facilitating its distribution throughout the body . Its localization and accumulation within tissues are influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
Sodium gallate’s subcellular localization plays a crucial role in its activity and function. It can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The targeting of sodium gallate to specific organelles is often mediated by post-translational modifications and targeting signals . For example, sodium gallate can accumulate in mitochondria, where it exerts its antioxidant effects by scavenging reactive oxygen species and protecting mitochondrial DNA .
作用机制
The mechanism of action of sodium gallate primarily involves its antioxidant properties. It can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage . Sodium gallate also modulates various signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects .
相似化合物的比较
Ethyl Gallate: Similar to propyl gallate, ethyl gallate is used for its antioxidant properties but has distinct chemical and physical properties.
Uniqueness of Sodium Gallate: Sodium gallate stands out due to its excellent solubility in water and its ability to form stable salts with bases. Its unique combination of antioxidant and preservative properties makes it highly valuable in various industrial applications .
属性
IUPAC Name |
sodium;3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5.Na/c8-4-1-3(7(11)12)2-5(9)6(4)10;/h1-2,8-10H,(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHLWVUAICIIPW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883790 | |
| Record name | Benzoic acid, 3,4,5-trihydroxy-, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2053-21-6 | |
| Record name | Benzoic acid, 3,4,5-trihydroxy-, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002053216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3,4,5-trihydroxy-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 3,4,5-trihydroxy-, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium gallate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.499 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


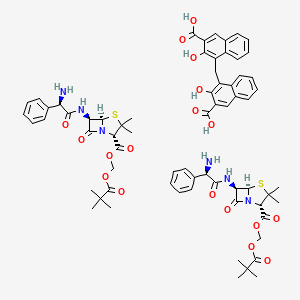
![D-Galactopyranose, 6-[bis(2-chloroethyl)amino]-6-deoxy-, hydrochloride (9CI);D-Galactopyranose, 6-[bis(2-chloroethyl)amino]-6-deoxy-, hydrochloride (9CI)](/img/structure/B1261961.png)
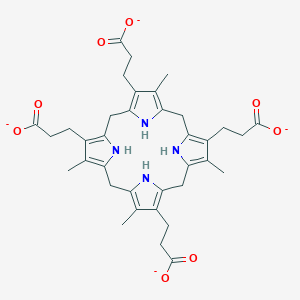




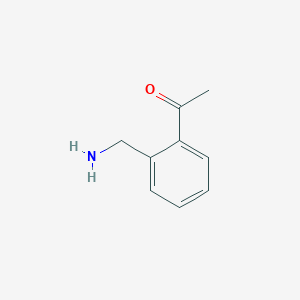
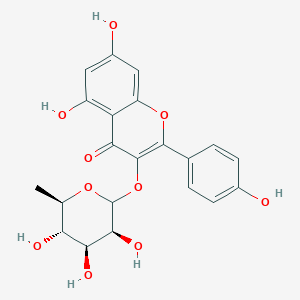
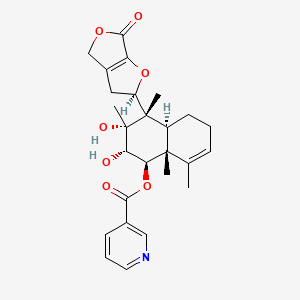
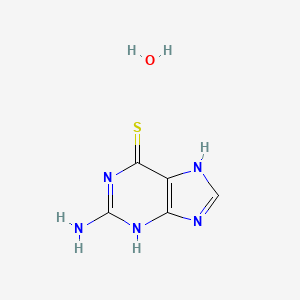

![(6R,7S,8aS)-6-(4-hydroxyphenyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B1261981.png)

